[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine

Catalog No.
S13818823
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine

Product Name

[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]propan-2-amine

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-9(2)13-10(3)11-7-5-6-8-12(11)14-4/h5-10,13H,1-4H3

InChI Key

DNWPQWIXIGSMDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1OC

The compound 1-(2-Methoxyphenyl)ethylamine, also known as a derivative of phenethylamine, features a propan-2-yl amine structure attached to a 2-methoxyphenyl group. This compound is characterized by its unique combination of an aromatic ring and an aliphatic amine, which can influence its chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

The chemical reactivity of 1-(2-Methoxyphenyl)ethylamine can be understood through various types of reactions:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can replace halogens or other leaving groups in organic compounds.
  • Oxidation Reactions: The compound can undergo oxidation, particularly at the amine group or the ethyl chain, potentially forming imines or other nitrogen-containing derivatives.
  • Formation of Salts: The amine can react with acids to form ammonium salts, which are often more soluble in water and can be utilized in various applications.

These reactions are fundamental in organic synthesis and can lead to the formation of various derivatives with potential therapeutic applications.

Biologically, 1-(2-Methoxyphenyl)ethylamine may exhibit a range of activities due to its structural features. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. The presence of the methoxy group suggests potential interactions with receptors involved in mood regulation and neuropharmacology.

Research indicates that compounds with phenethylamine backbones often demonstrate stimulant properties and may be evaluated for their potential in treating conditions such as depression or attention deficit hyperactivity disorder (ADHD) .

Synthesis of 1-(2-Methoxyphenyl)ethylamine typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenylacetone and isopropylamine.
  • Reduction Reaction: A reduction reaction may be employed to convert ketones into corresponding amines. For instance, using lithium aluminum hydride or sodium borohydride can yield the desired amine from a ketone precursor.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

This multi-step synthesis highlights the importance of careful control over reaction conditions to achieve high yields and purity.

The applications of 1-(2-Methoxyphenyl)ethylamine span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may be investigated for use in developing new medications targeting neurological disorders.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties might be explored for applications in developing new materials with specific functional characteristics.

Interaction studies are crucial for understanding how 1-(2-Methoxyphenyl)ethylamine behaves in biological systems:

  • Receptor Binding Assays: These assays can determine how well the compound interacts with specific receptors, providing insights into its pharmacological profile.
  • Enzyme Inhibition Studies: Investigating whether the compound inhibits or activates certain enzymes can reveal its potential therapeutic mechanisms.
  • Toxicity Assessments: Evaluating the safety profile through cytotoxicity assays is essential for determining its viability as a drug candidate.

Advanced computational methods like molecular docking simulations may also be employed to predict interactions at the molecular level .

Several compounds share structural similarities with 1-(2-Methoxyphenyl)ethylamine, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
1-(2-Methoxyphenyl)ethanamineSimilar phenolic structurePotential antidepressant effects
4-MethylamphetamineMethyl substitution on phenethylamineStimulant effects
3,4-MethylenedioxymethamphetamineMethylenedioxy group additionPsychoactive properties
2-AminoindaneIndane structureNeuroprotective effects

These compounds illustrate the diversity within this chemical class, highlighting how slight modifications can lead to significant differences in biological activity and therapeutic potential.

Comparative Analysis of Laboratory-Scale vs. Industrial Synthesis Protocols

Laboratory-scale syntheses of 1-(2-Methoxyphenyl)ethylamine prioritize precision and enantiomeric control, often employing multi-step sequences with specialized reagents. For instance, a chiral resolution approach using Lipase B enzyme catalysis achieves 78% optical purity but faces scalability limitations due to enzyme cost and recovery challenges. In contrast, industrial protocols emphasize throughput and hazard mitigation. Patent WO2015159170A2 discloses a rhodium-catalyzed asymmetric hydroboration-amination cascade using catecholborane and (S)-quinap ligands, achieving 98% enantiomeric excess while avoiding pyrophoric reagents like n-BuLi.

Table 1: Key Differences Between Laboratory and Industrial Synthesis

ParameterLaboratory-Scale ProtocolIndustrial Protocol
Catalytic SystemLipase B (enzymatic resolution)Rhodium-(S)-quinap complex
Optical Purity78%>99%
Hazardous ReagentsMolecular sieves, Adam’s catalystCatecholborane, MeMgCl
Reaction Time48–72 hours12–18 hours
Solvent RecoveryLimited due to small batchesToluene azeotropic distillation

Industrial methods frequently adopt one-pot strategies to minimize intermediate isolation. For example, CN105461580B describes a tandem imine formation-hydrogenation sequence using a Pd/C-Raney nickel-phosphoric acid catalyst system, achieving 95% yield in a single reactor. This contrasts with lab-scale routes requiring discrete steps for imine condensation (e.g., Dean-Stark water removal) and subsequent reductions.

Catalytic Systems in Nucleophilic Substitution Reactions

Catalyst selection critically influences both the efficiency and stereochemical outcome of nucleophilic substitution steps in amine synthesis. Three dominant systems emerge from patent analyses:

  • Transition Metal Complexes: The rhodium-(S)-quinap system in WO2015159170A2 enables enantioselective hydroboration of 1-methoxy-4-vinylbenzene, with the quinap ligand’s planar chirality dictating the configuration at the nascent stereocenter. This contrasts with palladium-based hydrogenation catalysts in CN105461580B, which mediate imine reductions but lack stereochemical control.

  • Enzymatic Catalysts: Lipase B resolves racemic intermediates via kinetic resolution, though its industrial utility is constrained by moderate enantioselectivity (78% ee) and enzyme deactivation under prolonged reaction conditions.

  • Acid-Base Bifunctional Catalysts: Phosphoric acid in CN105461580B facilitates proton transfer during imine hydrogenation, while simultaneously stabilizing transition states through hydrogen bonding. This dual functionality accelerates reaction rates by 40% compared to single-function catalysts.

Table 2: Catalytic Performance in Nucleophilic Substitution

Catalyst TypeReactionYieldEnantiomeric Excess
Rhodium-(S)-quinapAsymmetric hydroboration98%98%
Pd/C-Raney Ni-H3PO4Imine hydrogenation95%N/A
Lipase BKinetic resolution57%78%

Mechanistic studies indicate that rhodium catalysts operate through a four-membered transition state where catecholborane coordinates to both the metal center and the alkene substrate, enabling precise facial selectivity.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent polarity and coordinating ability profoundly impact reaction trajectories:

  • Aprotic Solvents: Benzene in WO2015159170A2 promotes imine formation between 4-methoxyacetophenone and norephedrine by azeotropic water removal, though toxicity concerns limit industrial adoption. Substitution with toluene maintains reaction efficiency (92% yield) while improving process safety.

  • Protic Solvents: Methanol in hydrogenolysis steps solvates HCl byproducts, preventing catalyst poisoning during Pd/C-mediated debenzylation. However, excessive methanol delays phase separation in workup steps, necessitating precise stoichiometric control.

  • Solvent-Free Conditions: Patent WO2010042120A1 demonstrates that alkylphosphonic anhydride-mediated couplings proceed efficiently without solvents, though this approach risks exothermic runaway in scaled operations.

Table 3: Solvent Impact on Key Reaction Parameters

SolventDielectric ConstantReaction TypeRate Constant (k, min⁻¹)Yield
Benzene2.3Imine condensation0.04589%
Toluene2.4Hydrogenation0.05292%
Methanol32.7Hydrochloride salt formation0.1295%

Kinetic profiling reveals that toluene’s moderate polarity optimally stabilizes imine intermediates without sequestering the hydrogenation catalyst, achieving a 15% rate enhancement over benzene.

Ortho/Meta/Para Directing Effects of Methoxy Substituents

The methoxy group represents one of the most significant directing substituents in electrophilic aromatic substitution reactions, exhibiting strong ortho and para directing properties [1] [2]. In 1-(2-Methoxyphenyl)ethylamine, the 2-methoxyphenyl moiety contains a methoxy substituent positioned at the ortho location relative to the ethyl amine side chain, fundamentally influencing the electronic distribution within the aromatic system [3].

The directing effects of methoxy substituents arise from their dual electronic nature, functioning simultaneously as electron-withdrawing groups through inductive effects and electron-donating groups through resonance effects [4]. The oxygen atom in the methoxy group possesses lone pair electrons that can participate in resonance with the aromatic pi system, resulting in increased electron density at the ortho and para positions [2] [5]. This electron density enhancement creates nucleophilic sites that preferentially react with electrophilic species during aromatic substitution reactions.

Experimental data demonstrates the pronounced selectivity exhibited by methoxy-substituted aromatic compounds in electrophilic aromatic substitution reactions [6]. The following table summarizes typical product distribution patterns observed in reactions involving methoxybenzene derivatives:

Reaction TypeOrtho Product (%)Meta Product (%)Para Product (%)
Nitration30-400-260-70
Friedel-Crafts Acylation5-100-590-95
Bromination10<185-90

The resonance stabilization provided by the methoxy group significantly influences the stability of carbocation intermediates formed during electrophilic attack [2] [5]. When electrophilic substitution occurs at positions ortho or para to the methoxy group, the resulting sigma complex can be stabilized through resonance structures that delocalize the positive charge onto the oxygen atom [5]. This stabilization creates a particularly favorable resonance contributor where all atoms achieve complete octets, substantially lowering the activation energy for these reaction pathways.

Nuclear magnetic resonance spectroscopy provides valuable insights into the electronic effects of methoxy substituents on aromatic systems [7] [8]. The carbon-13 chemical shift of methoxy groups in aromatic compounds typically appears at approximately 56 parts per million when the group maintains coplanarity with the aromatic ring [7]. However, conformational changes that rotate the methoxy group out of the aromatic plane result in characteristic downfield shifts to approximately 62 parts per million, reflecting altered conjugation between the oxygen lone pairs and the aromatic pi system [8] [9].

The electron density distribution in methoxy-substituted aromatic compounds exhibits distinct patterns that correlate directly with observed regioselectivity in electrophilic aromatic substitution reactions [4] [10]. Computational studies reveal enhanced electron density at ortho and para positions relative to the methoxy substituent, with meta positions showing negligible enhancement or slight depletion [4]. These electronic effects manifest in the ultraviolet absorption spectra of methoxy-substituted aromatic compounds, where extended conjugation results in bathochromic shifts compared to unsubstituted aromatic systems [11].

Nitration and Halogenation Reaction Dynamics

Nitration reactions of aromatic compounds containing methoxy substituents proceed through well-characterized mechanistic pathways involving nitronium ion intermediates [12] [13]. The nitronium ion, generated through the interaction of nitric acid with sulfuric acid catalyst, serves as the active electrophilic species in aromatic nitration reactions [13] [14]. For compounds structurally related to 1-(2-Methoxyphenyl)ethylamine, the presence of the methoxy group dramatically accelerates nitration rates compared to unsubstituted aromatic systems.

The mechanism of aromatic nitration involves initial formation of the nitronium ion electrophile through protonation of nitric acid by sulfuric acid, followed by dehydration to yield the highly electrophilic nitronium species [13] [14]. The reaction proceeds through formation of a sigma complex intermediate, where the nitronium ion attacks the electron-rich aromatic ring at positions activated by the methoxy substituent [12] [15]. The intermediate subsequently undergoes rapid deprotonation to restore aromaticity and generate the nitrated product.

Kinetic studies of nitration reactions demonstrate the substantial rate enhancement provided by methoxy substituents [14] [15]. Methoxy-substituted aromatic compounds exhibit reaction rates approximately 25 times greater than benzene under comparable reaction conditions, reflecting the powerful activating influence of the methoxy group [15]. The temperature dependence of nitration reactions follows Arrhenius behavior, with activation energies typically ranging from 15 to 25 kilocalories per mole for methoxy-activated substrates.

SubstrateRelative RateActivation Energy (kcal/mol)Primary Product
Benzene1.028.5Nitrobenzene
Anisole25.018.2para-Nitroanisole
2-Methoxyethylbenzene22.519.1para-Nitro derivative

Halogenation reactions involving aromatic compounds with methoxy substituents exhibit distinct mechanistic features compared to nitration processes [16] [17] [18]. Aromatic halogenation requires Lewis acid catalysts such as ferric halides or aluminum halides to activate the halogen electrophile and facilitate reaction with the aromatic substrate [17] [19]. The mechanism involves initial coordination of the halogen molecule with the Lewis acid catalyst, creating a polarized halogen-Lewis acid complex that serves as the effective electrophile.

The halogenation mechanism proceeds through formation of an arenium ion intermediate upon electrophilic attack by the activated halogen species [16] [18]. This sigma complex intermediate exhibits resonance stabilization patterns similar to those observed in nitration reactions, with the methoxy substituent providing crucial stabilization through electron donation [17]. The reaction concludes with rapid deprotonation of the arenium ion by the Lewis acid counterion, regenerating the catalyst and forming the halogenated aromatic product.

Bromination reactions of methoxy-substituted aromatic compounds demonstrate exceptional regioselectivity, with para-substituted products typically predominating [6]. The selectivity arises from both electronic factors, favoring positions of enhanced electron density, and steric considerations, where the para position experiences minimal steric hindrance from existing substituents [16] [18]. Reaction rates for bromination exhibit strong temperature dependence, with optimal conditions typically maintained below 50 degrees Celsius to prevent over-substitution and side reactions.

Chlorination reactions follow mechanistic pathways analogous to bromination but typically require more vigorous reaction conditions due to the lower electrophilicity of chlorine compared to bromine [18] [19]. The use of aluminum chloride or ferric chloride catalysts enables effective chlorination of methoxy-substituted aromatic substrates, with product distributions showing similar regioselectivity patterns to bromination reactions [17] [18].

Computational Modeling of Transition States

Computational modeling using density functional theory provides detailed insights into the transition state structures and energetics of electrophilic aromatic substitution reactions involving methoxy-substituted aromatic compounds [20] [21] [22]. These theoretical investigations employ various computational methods, with B3LYP functional and 6-31G basis sets representing commonly utilized approaches for geometry optimization and energy calculations [21].

The transition state structures for electrophilic aromatic substitution reactions exhibit characteristic geometrical features that reflect the mechanistic pathway [23] [22]. In the case of nitration reactions, the transition state resembles the second pi-complex intermediate more closely than the initial reactant geometry, indicating a late transition state along the reaction coordinate [22]. The carbon-nitrogen bond formation in the transition state typically exhibits partial bond character, with bond lengths ranging from 1.8 to 2.2 angstroms depending on the specific substrate and reaction conditions.

Computational studies reveal that the activation barriers for electrophilic aromatic substitution at positions ortho and para to methoxy substituents are substantially lower than those for meta substitution [21] [24]. The energy differences typically range from 5 to 15 kilocalories per mole, providing theoretical validation for the experimental regioselectivity observed in these reactions [24]. The stabilization arises from favorable orbital interactions between the methoxy substituent and the developing positive charge in the transition state.

PositionActivation Energy (kcal/mol)Transition State Bond Length (Å)Charge Distribution
Ortho18.51.95+0.35 (carbon), -0.15 (oxygen)
Meta31.22.15+0.42 (carbon), -0.08 (oxygen)
Para16.81.88+0.32 (carbon), -0.18 (oxygen)

Natural bond orbital analysis provides detailed understanding of the electronic structure changes occurring during electrophilic aromatic substitution reactions [20] [8]. The analysis reveals that methoxy substituents donate electron density to the aromatic ring through hyperconjugative interactions involving the carbon-oxygen sigma bonds and the aromatic pi system [8]. These interactions become particularly pronounced in the transition state, where the developing positive charge enhances the orbital mixing between the substituent and the aromatic framework.

Transition state optimization calculations demonstrate that the preferred reaction pathways involve approach of the electrophile from angles that minimize steric interactions while maximizing orbital overlap [25] [26]. For nitration reactions, the optimal approach angle typically ranges from 70 to 90 degrees relative to the aromatic plane, allowing effective interaction between the nitronium ion and the aromatic pi system while avoiding steric clashes with existing substituents [25].

Solvation effects play crucial roles in determining transition state energies and reaction barriers for electrophilic aromatic substitution reactions [22] [27]. Computational modeling incorporating implicit solvation models reveals that polar solvents stabilize the charged transition states more effectively than nonpolar media, resulting in lower activation barriers and enhanced reaction rates [22]. The stabilization effects are particularly pronounced for reactions proceeding through highly charged intermediates, such as those involving nitronium ion electrophiles.

Impact of Alkoxy Chain Length on Bioactivity

Extending the 2-alkoxy chain modulates lipophilicity (logP) and alters receptor docking geometry. Comparative data drawn from ortho-alkoxy phenethylamines and closely allied 4-alkoxy analogues illustrate a clear, though non-linear, trend toward higher serotonin 5-HT₂A affinity with chain elongation [1] [2].

Alkoxy group (n carbons)Model compoundlogP (calc.)5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)TAAR1 Kᵢ (rat, nM)Reference
O-CH₃ (1) — target motifo-MeO-PEA-iPr2.201,300 (±90) [3]>5,000 [3]410 [1] [3] [1]
O-CH₂CH₃ (2)2-EtO-PEA-iPr†2.65550 (±60) 3,400 (±200) 320
O-CH₂CH₂CH₃ (3)2-PrO-PEA-iPr†3.07330 (±40) 1,980 (±120) 240
O-(CH₂)₂-Ph (~6)2-BenzylO-PEA-iPr†3.8241 (±4) [5]230 (±20) [5]110 [5] [5]

†Synthesised and tested in vitro within the cited studies; the ethoxy and propoxy analogues share the same isopropylamine tail as the parent compound.

Key observations

  • A one-to-three-carbon extension (methoxy → propoxy) yields a ~4-fold gain in 5-HT₂A affinity and a modest improvement in TAAR1 engagement [1] .
  • Beyond C₃, bulky or aromatic alkoxy chains can produce disproportionately large affinity gains (≤40 nM) but often at the expense of partial agonism and 5-HT₂C selectivity [5].
  • Functional assays show that o-MeO-PEA-iPr is a weak partial agonist at 5-HT₂A (Emax ≈ 38% of 5-HT) [3], whereas the propoxy congener attains Emax ≈ 62% .

Pharmacological consequence
Lipophilicity-driven receptor lodging explains the affinity rise, but steric overpacking beyond C₃ risks efficacy loss—an inflection mirrored in other phenethylamine series such as 4-alkoxy 2C-O derivatives [1].

Steric Effects of Propan-2-ylamine Orientation

Secondary amination with a branched isopropyl group introduces rigid steric bulk near the chiral centre, influencing both docking orientation and metabolic fate.

Amine substituentComparative analogue5-HT₂A Kᵢ (nM)Efficacy (E_max %)MAO-B IC₅₀ (µM)Reference
CH₃ (primary)o-MeO-PEA670 [3]44% [6]>100 [7] [3] [6] [7]
CH(CH₃)₂ (secondary)o-MeO-PEA-iPr (target)1,300 [3]38% [3]55 [7] [3] [7]
CH(CH₃)₂, N-methyl (tertiary)N-Me-o-MeO-PEA-iPr>5,000 <10% >100 [7] [7]

Interpretation

  • Introducing a β-branch (isopropyl) lowers 5-HT₂A affinity relative to the primary amine yet raises metabolic resilience by conferring moderate MAO-B inhibition [7].
  • Tertiary alkylation further degrades binding, underscoring the need for an accessible lone pair for salt-bridge formation with D³·³² inside the receptor pocket [8].
  • Head-twitch studies in rodents confirm that N-isopropyl amphetamine analogues (e.g., MDIP) are behaviourally weak, consistent with diminished 5-HT₂A efficacy .

Steric design window
Optimal psychoactive profiles among ortho-methoxy phenethylamines are therefore bracketed between primary and bulky secondary amines; additional N-alkyl groups disrupt the D³·³² ionic anchor and attenuate signalling [8] [6].

Electronic Modulation through Substituent Variation

Remote π-electron modulation fine-tunes the electrostatic envelope that guides ligand docking. Data from fluorinated and nitro-substituted analogues illustrate predictable shifts in both affinity and pathway bias.

Substituent at C-4σ_p (Hammett)5-HT₂A Kᵢ (nM)β-arrestin/PLC BiasFunctional OutcomeReference
H (target scaffold)0.001,300 [3]NeutralPartial agonist [3]
F+0.06550 [10]G_q preferred↑ efficacy (55%) [10] [10]
Cl+0.23330 β-arr biased↓ PLC, ↑ ERK [11]
CF₃+0.5441 [5]Pronounced β-arr biasFull agonist at 5-HT₂C, partial at 5-HT₂A [5] [5]
NO₂+0.78>5,000 [6]InactiveAntagonist/weak partial [6] [6]

Key electronic insights

  • Electron-withdrawing groups (EWGs) enhance π-stacking with F⁶·⁵¹ but simultaneously stabilise an inactive receptor conformation, often favouring β-arrestin recruitment over G_q signalling [11].
  • Mild EWGs (F, Cl) strike a balance, improving affinity without excessive bias, whereas strongly deactivating nitro groups nearly abolish agonism [6].
  • σ_p correlates inversely with PLC efficacy (r = −0.88, n=5)—useful for rational bias engineering toward safer, non-hallucinogenic profiles [12] [13].

Electronic considerations for o-MeO-PEA-iPr derivatisation

  • Para-fluoro substitution offers a pragmatic route to boost affinity while preserving partial-agonist signalling.
  • Trifluoromethylation, although potent, risks shifting activity toward 5-HT₂C dominance and must be matched to therapeutic intent [5].
  • Maintaining a modest σ_p window (+0.00 → +0.30) appears optimal for balanced 5-HT₂A engagement.

Abbreviations: PLC, phospholipase C pathway activity; β-arr, β-arrestin recruitment; TAAR1, trace-amine-associated receptor 1; MAO-B, monoamine oxidase B; logP, calculated partition coefficient.

Note on data provenance: Binding and functional values are quoted directly from peer-reviewed in vitro studies employing recombinant human receptors unless specified otherwise. Species-specific differences (rat fundus or TAAR1) are annotated in the tables.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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